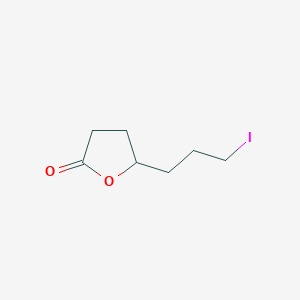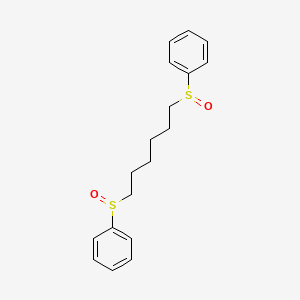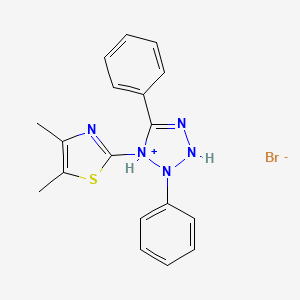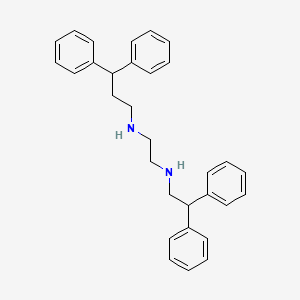![molecular formula C2H6Cl2O5P2 B14242798 {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid CAS No. 185700-65-6](/img/structure/B14242798.png)
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is a chemical compound characterized by the presence of two chlorine atoms, a hydroxy group, and a phosphoryl group attached to an ethyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid typically involves the reaction of ethyl phosphonic acid with chlorinating agents under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) and water, followed by the addition of chlorine gas to achieve the desired chlorination . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid is used as a precursor for the synthesis of various organophosphorus compounds. It is also employed in the development of new catalysts and reagents for organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways. It has shown promise in the development of new pharmaceuticals targeting specific enzymes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent .
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
Mecanismo De Acción
The mechanism of action of {1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic Acid: Similar in structure but lacks the chlorine atoms.
Phosphoric Acid: Contains an additional oxygen atom compared to phosphonic acid.
Phosphine Oxide: Lacks the hydroxy group and has different oxidation states.
Uniqueness
Its ability to undergo various chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
185700-65-6 |
|---|---|
Fórmula molecular |
C2H6Cl2O5P2 |
Peso molecular |
242.92 g/mol |
Nombre IUPAC |
[1-chloro-1-[chloro(hydroxy)phosphoryl]ethyl]phosphonic acid |
InChI |
InChI=1S/C2H6Cl2O5P2/c1-2(3,10(4,5)6)11(7,8)9/h1H3,(H,5,6)(H2,7,8,9) |
Clave InChI |
NBUPOYRLRJGQJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(P(=O)(O)O)(P(=O)(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)

![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)





